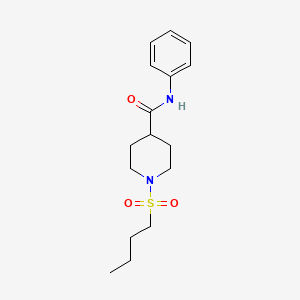

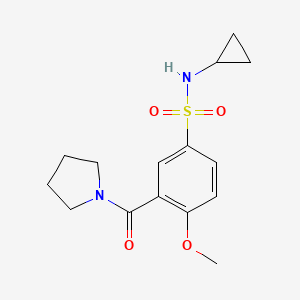

![molecular formula C11H14N4S B5537362 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, starting from various precursors such as hydrazones, amines, and carbon disulfide under basic conditions, followed by specific modifications like S-benzylation to introduce desired functional groups. For example, the synthesis of triazole compounds can be achieved via a reduction process involving NaBH4 or through reactions with different aliphatic or aromatic primary amines without any solvent, highlighting the versatility and adaptability of synthesis strategies for these compounds (叶姣 et al., 2015; A. Kaneria et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray diffraction, revealing intricate details such as crystal system, space group, and molecular dimensions. For instance, studies have shown that these compounds can crystallize in various systems with specific space groups, forming complex three-dimensional networks stabilized by hydrogen bonds and other intermolecular interactions, which play a crucial role in their stability and reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo a range of chemical reactions, including but not limited to, cyclization, alkylation, and condensation, leading to the formation of complex structures with various substituents. These reactions are often facilitated by conditions such as mechanochemical synthesis or the presence of catalysts like iodine, highlighting the chemical versatility of these compounds. The reactivity of these compounds can be significantly influenced by the nature of substituents and reaction conditions, leading to a wide array of potential products with diverse chemical properties (Zhengkai Chen et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," demonstrating significant antimicrobial properties. These compounds are synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines. Some of these newly synthesized compounds have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

Derivatives of triazole, including those structurally similar to the compound , have been explored for their antitumor properties. A study highlighted the synthesis, crystal structure, and antitumor activity of a particular derivative, providing insights into its potential as a therapeutic agent against cancer cell lines (Ye Jiao et al., 2015).

Insecticidal Activity

Research into tetrazole-linked triazole derivatives, including compounds with similarities to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," has shown that these compounds possess significant insecticidal activity. The structural modification and synthesis of these derivatives have been guided by the aim to develop effective insecticides against specific pests (Maddila et al., 2015).

Antimicrobial Derivatives Synthesis

Another study focused on the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showcasing the potential of these compounds in antimicrobial applications. These derivatives were characterized and screened for their activity against various bacterial and fungal strains, further underscoring the versatility of triazole compounds in developing new antimicrobial agents (Kaneria et al., 2016).

Eigenschaften

IUPAC Name |

3-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8-5-3-4-6-10(8)7-16-11-14-13-9(2)15(11)12/h3-6H,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSMFEMJRSIWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

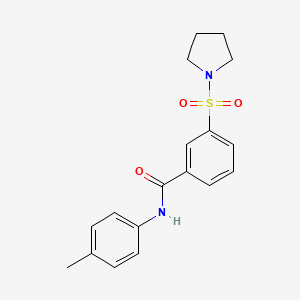

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

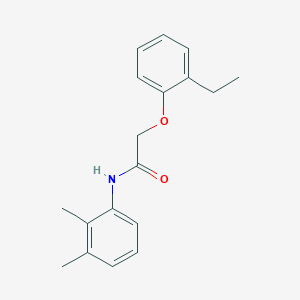

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

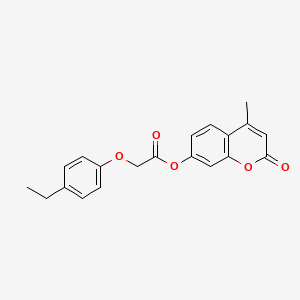

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)